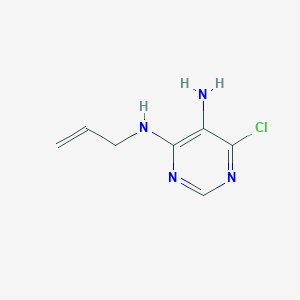

N4-Allyl-6-chloropyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h2,4H,1,3,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBSVFRUGUXZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291522 | |

| Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181304-94-9 | |

| Record name | 6-chloro-4-N-prop-2-enylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Applications of N4-Allyl-6-chloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Allyl-6-chloropyrimidine-4,5-diamine is a substituted diaminopyrimidine with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its core chemical properties, a proposed synthesis protocol, expected reactivity, and potential biological activities based on extensive analysis of related pyrimidine derivatives. The information herein is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Core Chemical Properties

This compound is identified by the following core properties:

| Property | Value | Source |

| CAS Number | 181304-94-9 | [1] |

| Molecular Formula | C₇H₉ClN₄ | [1] |

| Molecular Weight | 184.63 g/mol | [1] |

| Canonical SMILES | C=CCNCC1=C(N=CN=C1Cl)N | Inferred |

| IUPAC Name | This compound | Inferred |

Proposed Synthesis

A specific, detailed synthesis protocol for this compound is not explicitly published. However, based on general methods for the N-alkylation of chloropyrimidines, a feasible synthetic route can be proposed. The synthesis would likely involve the nucleophilic substitution of an allyl group onto a diaminopyrimidine core. A plausible approach is the reaction of 4,5-diamino-6-chloropyrimidine with an allyl halide.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-Diamino-6-chloropyrimidine

-

Allyl bromide

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 4,5-diamino-6-chloropyrimidine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

DOT Script for Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectral Data

While experimental spectra for this compound are not available, predictions can be made based on the analysis of its structural fragments and comparison with related compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the allyl group and the pyrimidine ring proton. The amino protons may appear as broad singlets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Pyrimidine C2-H |

| ~5.9 | m | 1H | -CH=CH₂ |

| ~5.2 | m | 2H | -CH=CH₂ |

| ~4.0 | t | 2H | -NH-CH₂- |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~4.5 | br s | 1H | -NH- |

13C NMR Spectroscopy

The 13C NMR spectrum would display signals corresponding to the pyrimidine ring carbons and the allyl group carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C4, C6 |

| ~150 | C2 |

| ~135 | -CH=CH₂ |

| ~117 | -CH=CH₂ |

| ~120 | C5 |

| ~45 | -NH-CH₂- |

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak [M]⁺ at m/z 184, with an isotopic peak [M+2]⁺ at m/z 186 of approximately one-third the intensity, characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of the allyl group and other characteristic pyrimidine ring cleavages.

Infrared (IR) Spectroscopy

The IR spectrum of the parent compound, 6-chloropyrimidine-4,5-diamine, is available and provides a basis for prediction.[2] The spectrum of the N4-allyl derivative would additionally feature C-H stretching and bending vibrations for the allyl group.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amines) |

| 3100-3000 | C-H stretching (alkene) |

| 1650-1630 | C=C stretching (alkene) |

| 1600-1450 | C=N and C=C stretching (pyrimidine ring) |

| ~1000 | C-Cl stretching |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, the presence of the reactive chlorine atom, the nucleophilic amino groups, and the double bond of the allyl group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution. The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5.[3] Therefore, the C6-chloro substituent is expected to be readily displaced by various nucleophiles, providing a route to further functionalize the molecule.

DOT Script for SNAr Reactivity

Caption: General scheme for nucleophilic aromatic substitution on the title compound.

Reactions of the Amino Groups

The amino groups at positions 4 and 5 can undergo typical reactions of primary and secondary amines, such as acylation, alkylation, and condensation with aldehydes or ketones.

Reactions of the Allyl Group

The double bond in the allyl group can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation. It can also be involved in transition metal-catalyzed cross-coupling reactions.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the diaminopyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.

Kinase Inhibition

Substituted pyrimidines are prominent in the development of kinase inhibitors for cancer therapy.[4][5][6] The 2,4-diaminopyrimidine moiety can form key hydrogen bond interactions with the hinge region of many kinases.[4] It is plausible that this compound could serve as a scaffold for the development of inhibitors targeting protein kinases involved in cell proliferation and survival signaling pathways, such as EGFR, VEGFR, or Aurora kinases.[4][5]

DOT Script for Potential Kinase Inhibition Pathway

Caption: Hypothesized mechanism of action via protein kinase inhibition.

Antimicrobial Activity

Chloropyrimidine derivatives have been identified as a class of antimicrobial agents with activity against bacteria, including Mycobacterium tuberculosis, and fungi.[7][8] The presence of the chloro-substituent and the diaminopyrimidine core suggests that this compound could be investigated for its antimicrobial properties.

Antitumor Activity

Numerous 2,4-diaminopyrimidine derivatives have demonstrated potent antitumor activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9][10] The structural features of this compound make it a candidate for evaluation in cancer cell line screening assays.

Conclusion

This compound is a molecule of significant interest for chemical and biological research. Although specific experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry and biology of the diaminopyrimidine scaffold. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. CAS 181304-94-9 | this compound - Synblock [synblock.com]

- 2. Pyrimidine, 4,5-diamino-6-chloro- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted diaminopyrimidine with potential applications in medicinal chemistry and drug discovery. The document details a feasible synthetic pathway, experimental protocols, and expected analytical data. Furthermore, it explores the potential biological context of this class of compounds, particularly as kinase inhibitors.

Introduction

Substituted pyrimidines are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The 2,4-diaminopyrimidine scaffold, in particular, is a well-established pharmacophore found in numerous kinase inhibitors.[1][2][3] The title compound, this compound, features key structural motifs that suggest its potential as a modulator of kinase--mediated signaling pathways. The presence of the allyl group offers a site for potential covalent modification or specific hydrophobic interactions within a kinase active site, while the diaminopyrimidine core can form crucial hydrogen bonds.[1][4]

This guide outlines a putative, yet highly plausible, synthetic route to this compound, based on established chemical transformations of related pyrimidine derivatives.

Synthesis of this compound

The proposed synthesis of this compound is a two-step process commencing from commercially available 4,6-dichloropyrimidin-5-amine. The initial step involves a nucleophilic aromatic substitution to introduce a second amino group, followed by a selective N-allylation.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 6-Chloropyrimidine-4,5-diamine

To a pressure vessel is added 4,6-dichloropyrimidin-5-amine (1.0 eq) and aqueous ammonia (28-30%, 10 eq). The vessel is sealed and heated to 120 °C for 12 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloropyrimidine-4,5-diamine.

Step 2: Synthesis of this compound

In a round-bottom flask, 6-chloropyrimidine-4,5-diamine (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). To this solution, a base, for instance, potassium carbonate (1.2 eq), is added, followed by the dropwise addition of allyl bromide (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes the expected physicochemical and characterization data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₇H₉ClN₄[5] |

| Molecular Weight | 184.63 g/mol [5] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155-160 °C |

| Purity (by HPLC) | >98% |

| Yield | 60-70% (over two steps) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.85 (s, 1H, pyrimidine-H), 6.50 (br s, 2H, -NH₂), 5.95-5.85 (m, 1H, -CH=CH₂), 5.20 (dd, J=17.2, 1.6 Hz, 1H, -CH=CH₂), 5.10 (dd, J=10.4, 1.6 Hz, 1H, -CH=CH₂), 4.05 (t, J=5.6 Hz, 2H, -NH-CH₂-), 3.50 (br s, 1H, -NH-) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 155.0, 152.5, 140.0, 135.0, 118.0, 116.0, 45.0 |

| Mass Spectrometry (ESI+) m/z | 185.05 [M+H]⁺ |

Potential Biological Context and Signaling Pathways

Diaminopyrimidine derivatives are well-documented as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[1][3] A significant number of these compounds target the ATP-binding site of kinases. The 2,4-diaminopyrimidine core is adept at forming hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine base of ATP.[1][4]

One of the key signaling pathways often modulated by diaminopyrimidine-based inhibitors is the Focal Adhesion Kinase (FAK) pathway.[1][2] FAK is a non-receptor tyrosine kinase that is overexpressed in several types of cancer and is involved in cell proliferation, survival, migration, and invasion.[1]

Caption: Potential inhibition of the FAK signaling pathway.

This compound, as a diaminopyrimidine derivative, is hypothesized to act as a FAK inhibitor. By binding to the ATP pocket of FAK, it could prevent the autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/ERK pathways.[1] This inhibition would ultimately lead to a reduction in cancer cell proliferation, survival, and migration. The N4-allyl group might confer enhanced binding affinity or selectivity towards FAK or related kinases.

Conclusion

This technical guide provides a foundational resource for the synthesis and potential biological investigation of this compound. The detailed synthetic protocol and expected analytical data will aid researchers in the preparation and characterization of this compound. The exploration of its potential role as a kinase inhibitor, particularly within the FAK signaling pathway, offers a compelling rationale for its further evaluation in drug discovery programs aimed at developing novel anticancer therapeutics.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 181304-94-9 | this compound - Synblock [synblock.com]

An In-depth Technical Guide to N4-Allyl-6-chloropyrimidine-4,5-diamine (CAS: 181304-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Allyl-6-chloropyrimidine-4,5-diamine is a substituted pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom and the allyl group, make it a valuable intermediate for the synthesis of a diverse range of more complex molecules. While specific biological data for this compound is limited in publicly accessible literature, the broader family of pyrimidine derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a likely synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, and its key physicochemical properties are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 181304-94-9 | [1][2] |

| Molecular Formula | C₇H₉ClN₄ | [1][2] |

| Molecular Weight | 184.63 g/mol | [1][2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Purity | ≥98% (as offered by suppliers) | [2] |

| Storage | Dry, sealed place | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of analogous N4-substituted-6-chloropyrimidine-4,5-diamines. The most probable method involves the nucleophilic substitution of a chlorine atom in a dichloropyrimidine precursor with allylamine.

A likely starting material for this synthesis is 4,6-dichloro-5-aminopyrimidine. The reaction would proceed via a nucleophilic aromatic substitution, where allylamine selectively displaces one of the chlorine atoms.

Inferred Experimental Protocol:

Reaction: Synthesis of this compound

Materials:

-

4,6-dichloro-5-aminopyrimidine

-

Allylamine

-

Anhydrous organic solvent (e.g., ethanol, isopropanol, or DMF)

-

Base (e.g., triethylamine or potassium carbonate)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in an anhydrous organic solvent.

-

Add a base (1.1-1.5 equivalents) to the solution to act as an acid scavenger.

-

Slowly add allylamine (1-1.2 equivalents) to the reaction mixture at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

-

Characterize the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Note: This is an inferred protocol and may require optimization of reaction conditions, such as temperature, reaction time, and choice of solvent and base.

References

Physical and chemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted diaminopyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. It includes a proposed synthetic pathway, tabulated physicochemical properties, and a discussion of potential biological activities based on the known pharmacology of the diaminopyrimidine scaffold. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry and are integral to the development of a wide array of therapeutic agents. The diaminopyrimidine nucleus, in particular, is a privileged scaffold found in numerous biologically active compounds, exhibiting a broad spectrum of activities including, but not limited to, antimicrobial, antiviral, and anticancer effects. This compound represents a specific, yet under-characterized, member of this family. The presence of an allyl group at the N4 position, a chloro substituent at the 6-position, and vicinal diamines at the 4 and 5 positions, offers a unique combination of electronic and steric properties that could be exploited for targeted drug design. This document aims to collate the known and predicted properties of this compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes its basic identifiers and includes data for the closely related and well-characterized 2,4-Diamino-6-chloropyrimidine to provide context.

| Property | This compound | 2,4-Diamino-6-chloropyrimidine (for comparison) | Source(s) |

| CAS Number | 181304-94-9 | 156-83-2 | [1] |

| Molecular Formula | C₇H₉ClN₄ | C₄H₅ClN₄ | [1][2] |

| Molecular Weight | 184.63 g/mol | 144.56 g/mol | [1][2] |

| Appearance | Not specified | White to off-white crystalline powder | [2] |

| Melting Point | Not available | 199-202 °C | [2] |

| Boiling Point | Not available | 438.3 ± 48.0 °C at 760 mmHg | [2] |

| Solubility | Not specified; likely soluble in polar organic solvents. | Soluble in water, more soluble in ethanol and methanol. | [2] |

| Storage | Store in a dry, sealed place. | Store in a cool, dry, well-ventilated area. | [1] |

Note: The solubility of this compound is predicted based on the properties of similar pyrimidine derivatives. Experimental verification is recommended.

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound is not detailed in the available literature. However, a plausible and efficient synthesis can be proposed based on established methodologies for the preparation of N4-substituted-6-chloropyrimidine-4,5-diamines. The most likely synthetic route involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor.

Proposed Synthetic Pathway

A likely precursor for the synthesis is 4,6-dichloro-5-aminopyrimidine. The synthesis would proceed via a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by allylamine.

Reaction Scheme:

4,6-dichloro-5-aminopyrimidine + Allylamine → this compound + HCl

Detailed Experimental Protocol (Proposed)

Materials:

-

4,6-dichloro-5-aminopyrimidine

-

Allylamine

-

Anhydrous ethanol (or another suitable polar aprotic solvent like DMF)

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: Add triethylamine (1.2 equivalents) to the solution to act as an acid scavenger. Subsequently, add allylamine (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis and purification of this compound.

Spectral Data

While specific spectral data for this compound is not publicly available, one vendor, Synblock, indicates the availability of NMR, HPLC, and LC-MS data upon request.[1] For research purposes, it is advisable to either synthesize the compound and perform spectral analysis or to procure it from a supplier who can provide a certificate of analysis with this data.

Potential Biological Activity and Signaling Pathways

There are no specific studies on the biological activity or the signaling pathways modulated by this compound. However, the broader class of pyrimidine and diaminopyrimidine derivatives is known to possess a wide range of pharmacological activities.[3][4][5]

The diaminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors, where the amino groups form crucial hydrogen bonds with the hinge region of the kinase domain.[6] Given this, this compound could potentially be investigated as an inhibitor of various protein kinases implicated in cancer and other diseases.

Furthermore, substituted pyrimidines have been extensively explored for their antimicrobial, antiviral, and anti-inflammatory properties.[4][7] The specific substitutions on the pyrimidine ring of this compound may confer novel activities within these domains.

Conceptual Pathway of Potential Biological Investigation

The following diagram illustrates a conceptual workflow for investigating the potential biological activities of this compound.

Caption: A conceptual workflow for the biological evaluation of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for structurally similar compounds like 2,4-Diamino-6-chloropyrimidine, it should be handled with care.[8][9] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development, owing to its diaminopyrimidine core. While specific experimental data is currently sparse, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The proposed synthetic route offers a practical approach for its preparation, and the overview of potential biological activities suggests several avenues for future research. It is hoped that this technical guide will stimulate further exploration of this and other novel pyrimidine derivatives.

References

- 1. CAS 181304-94-9 | this compound - Synblock [synblock.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N4-Allyl-6-chloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with a pyrimidine core. The structure is characterized by an allyl group attached to one of the exocyclic amino groups and a chlorine atom at position 6 of the pyrimidine ring. The presence of these functional groups, along with the two amino groups, imparts specific chemical properties that are of interest for further chemical modifications and biological screening.

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound.

Quantitative Data

The key molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 181304-94-9 | [1] |

| Molecular Formula | C₇H₉ClN₄ | [1] |

| Molecular Weight | 184.63 g/mol | [1] |

Experimental Protocols

General Synthesis Approach

The synthesis would likely start from a commercially available diaminopyrimidine derivative. A potential workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Step 1: Chlorination of the Pyrimidine Core

The synthesis would likely begin with the chlorination of a suitable pyrimidine precursor, such as 2,4-diamino-6-hydroxypyrimidine. This is a common transformation in pyrimidine chemistry, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Substitution

The resulting 2,4-diamino-6-chloropyrimidine intermediate would then undergo a nucleophilic aromatic substitution reaction. In this step, the chlorine atom at the 6-position is displaced by the amino group of allylamine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Step 3: Purification and Analysis

The final product would be purified using standard laboratory techniques such as column chromatography or recrystallization. The structure and purity of the synthesized this compound would then be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Context and Potential Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the diaminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules.[2][3][4][5] Derivatives of diaminopyrimidine have been investigated for a wide range of therapeutic applications, including as anticancer agents and kinase inhibitors.[2][3]

The general mechanism of action for many diaminopyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its enzymatic activity. This can disrupt downstream signaling pathways that are critical for cell proliferation, survival, and migration.

The following diagram illustrates a generalized logical relationship for the potential investigation of this compound's biological activity.

Caption: Logical workflow for investigating the biological activity of the title compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to elucidate its specific synthetic details, physicochemical properties, and biological activities. The provided information, based on existing knowledge of similar compounds, offers a strong starting point for such investigations.

References

- 1. CAS 181304-94-9 | this compound - Synblock [synblock.com]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review [jabps.journals.ekb.eg]

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is prevalent in a vast array of biologically active molecules. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrimidine derivatives, with a focus on their therapeutic potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have emerged as a cornerstone in modern oncology, with several approved drugs and numerous candidates in clinical development. Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

A significant number of pyrimidine-based compounds exert their anticancer effects by targeting protein kinases, which are crucial for cell growth, differentiation, and survival.[1] Notable targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and others, which are often overexpressed or mutated in various cancers.

Quantitative Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Cytotoxic Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine (14d) | HEPG-2 (Liver) | 3.65 | [2] |

| Pyrazolo[3,4-d]pyrimidine (14d) | MCF-7 (Breast) | 1.45 | [2] |

| Pyrazolo[3,4-d]pyrimidine (14d) | HCT-116 (Colon) | 2.00 | [2] |

| Imidazo[1,2-a]pyrimidine (3d) | MCF-7 (Breast) | 43.4 | [3] |

| Imidazo[1,2-a]pyrimidine (4d) | MDA-MB-231 (Breast) | 35.1 | [3] |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Excellent | [4] |

| Indazol-pyrimidine (4f) | MCF-7 (Breast) | 1.629 | [5] |

| Indazol-pyrimidine (4i) | A549 (Lung) | 2.305 | [5] |

| Pyrido[2,3-d]pyrimidine (2a) | A549 (Lung) | - | [6] |

Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 (nM) | Reference |

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (46) | EGFR | 3.76 | [7][8] |

| 4,6-disubstituted pyrrolo[2,3-d]pyrimidine (53) | EGFR | 3.3 | [7][8] |

| 4,5-disubstituted pyrrolo[3,2-d]pyrimidine (70) | EGFR | 5.7 | [7][8] |

| Thieno[2,3-d]pyrimidine (111) | EGFRwt | 0.9 | [7][8] |

| Thieno[2,3-d]pyrimidine (111) | EGFR T790M/L858R | 4 | [7][8] |

| Pyrazolo[1,5-a]pyrimidine (6t) | CDK2 | 90 | [9] |

| Pyrazolo[3,4-d]pyrimidinone (4a) | CDK2 | 210 | [10] |

| Pyrazolo[1,5-a]pyrimidine (5h) | CDK2 | 22 | [11] |

| Pyrazolo[3,4-d]pyrimidine (15) | CDK2/cyclin A2 | 61 | [12] |

Key Signaling Pathways in Pyrimidine-Mediated Anticancer Activity

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. Many pyrimidine derivatives have been designed to inhibit the kinase activity of EGFR, thereby blocking these oncogenic signals.

CDK2 Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2), in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in regulating the G1/S phase transition of the cell cycle. Inhibition of CDK2 by pyrimidine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes or cellular processes.

Quantitative Data for Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, expressed as Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity (MIC) of Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine derivative | E. coli | 1.0 | [13] |

| Pyrimidine derivative | P. aeruginosa | 1.0 | [13] |

| Pyrimidin-2-ol/thiol/amine (12) | S. aureus | 0.87 (µM/ml) | [14] |

| Pyrimidin-2-ol/thiol/amine (5) | B. subtilis | 0.96 (µM/ml) | [14] |

| Pyrimidin-2-ol/thiol/amine (10) | P. aeruginosa | 0.77 (µM/ml) | [14] |

| Pyrimidin-2-ol/thiol/amine (11) | A. niger | 1.68 (µM/ml) | [14] |

| 1,2,4-triazolo[1,5-a]pyrimidines | Gram-positive/negative bacteria | 0.25–2.0 | [15] |

| Pyrimidine-chromen-2-one (S1) | S. aureus | 16.26 | [16] |

| Pyrimidine-chromen-2-one (S7) | B. subtilis | 17.34 | [16] |

| Pyrimidine-chromen-2-one (S7) | E. coli | 17.34 | [16] |

| Pyrimidine-chromen-2-one (S7) | A. niger | 17.34 | [16] |

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine analogues have a long history in antiviral therapy, with many acting as nucleoside/nucleotide reverse transcriptase inhibitors or interfering with viral replication processes. They have shown activity against a broad range of viruses, including influenza, herpes, hepatitis B and C, and HIV.[17][18]

Quantitative Data for Antiviral Activity

The following table presents the in vitro antiviral efficacy of selected pyrimidine derivatives, expressed as the 50% effective concentration (EC50).

Table 4: Antiviral Activity (EC50) of Pyrimidine Derivatives

| Compound/Derivative Class | Virus | EC50 (µM) | Reference |

| Tetrahydrobenzothiazole compound 1 | VEEV (luciferase-based assay) | 0.17 | [19] |

| Arbidol derivative 4 | SARS-CoV-2 | <15 | [20] |

| Pyrimido[4,5-d]pyrimidines | HCoV-229E | - | [21] |

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrimidine derivatives.

Table 5: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | IC50 (µM) | Reference |

| Pyrimidine derivative (5) | 0.04 | [22] |

| Pyrimidine derivative (6) | 0.04 | [22] |

| Pyridopyrimidinone (IIId) | 0.67 | [23] |

| Pyridopyrimidinone (IIIf) | >0.67 | [23] |

| Pyridopyrimidinone (IIIg) | >0.67 | [23] |

| Pyridopyrimidinone (IIIi) | 1.02 | [23] |

| Pyrimidine-5-carbonitrile (3b) | 0.20 | [24] |

| Pyrimidine-5-carbonitrile (5b) | 0.18 | [24] |

| Pyrimidine-5-carbonitrile (5d) | 0.16 | [24] |

| Pyrimidine derivative L1 | Highly selective for COX-2 | [25] |

| Pyrimidine derivative L2 | Highly selective for COX-2 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyrimidine derivatives.

Synthesis of Pyrimidine Derivatives: A General Overview

The synthesis of the pyrimidine core can be achieved through various well-established chemical reactions. A common and versatile method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or thiourea.

A typical procedure involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid or base. The resulting pyrimidine can then be further functionalized to generate a library of derivatives for biological screening.[26]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the pyrimidine derivative onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. A larger zone diameter indicates greater antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Serial Dilution: Prepare a series of twofold dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

Visual Assessment: Determine the lowest concentration of the compound at which no visible growth (turbidity) is observed. This concentration is the MIC.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.

-

Inhibitor Addition: Add various concentrations of the pyrimidine derivative to the reaction mixture.

-

Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA) kit. The reduction in PGE2 production in the presence of the compound indicates COX-2 inhibition.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery, demonstrating a remarkable breadth of biological activities. The data and protocols presented in this guide underscore the versatility of pyrimidine derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of new and improved pyrimidine-based therapeutics. The visualization of key signaling pathways provides a framework for the rational design of next-generation inhibitors targeting specific molecular-level dysregulations in disease.

References

- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. journals.innovareacademics.in [journals.innovareacademics.in]

- 14. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. antiviral-activity-of-pyrimidine-containing-compounds-patent-review - Ask this paper | Bohrium [bohrium.com]

- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. ijpsr.com [ijpsr.com]

N4-Allyl-6-chloropyrimidine-4,5-diamine: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Allyl-6-chloropyrimidine-4,5-diamine is a substituted pyrimidine that has emerged as a critical intermediate in the synthesis of complex heterocyclic compounds, most notably in the development of targeted therapeutics. Its unique structural features, including a reactive chlorine atom and strategically positioned amino and allyl groups, make it an ideal scaffold for constructing fused ring systems, particularly those with applications in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a building block in the creation of potent kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 181304-94-9 | |

| Molecular Formula | C₇H₉ClN₄ | |

| Molecular Weight | 184.63 g/mol | [1] |

| Appearance | Off-white to light yellow powder | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4,6-dichloro-5-nitropyrimidine. The first step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by allylamine. The subsequent step is the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of N-allyl-6-chloro-5-nitropyrimidin-4-amine

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add triethylamine (1.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add allylamine (1 equivalent) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-allyl-6-chloro-5-nitropyrimidin-4-amine.

Step 2: Synthesis of this compound

-

Dissolve N-allyl-6-chloro-5-nitropyrimidin-4-amine (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3-5 equivalents) and ammonium chloride (0.2-0.5 equivalents).

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

-

Monitor the reduction of the nitro group by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthetic Workflow:

References

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, stands as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, has made it a privileged structure in the quest for novel drugs. This technical guide provides an in-depth exploration of the potential applications of substituted pyrimidines in drug discovery, with a focus on their roles as kinase inhibitors, anticancer agents, and antimicrobial therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to equip researchers with the knowledge to leverage this versatile scaffold in their drug development endeavors.

Pyrimidines as Kinase Inhibitors: Targeting the Engine of Cellular Signaling

Kinases, the enzymes that catalyze the transfer of phosphate groups, are critical regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Substituted pyrimidines have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.

The pyrimidine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. Substitutions at various positions on the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1] Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of these malignancies.

Below is a diagram illustrating the EGFR signaling cascade and the points of intervention by pyrimidine-based inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that control the progression of the cell cycle. The CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition.[2] Overactivation of this complex is common in many cancers, leading to uncontrolled cell proliferation. Pyrimidine-based CDK4/6 inhibitors have shown significant efficacy in the treatment of hormone receptor-positive (HR+) breast cancer.

The following diagram depicts the CDK4/6-Cyclin D pathway and its inhibition.

Quantitative Data for Pyrimidine-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of selected pyrimidine-based kinase inhibitors against their target kinases and cancer cell lines.

| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50/IC50 (µM) | Reference |

| Gefitinib | EGFR | 2 - 37 | A431 | 0.015 - 0.043 | [3] |

| Osimertinib | EGFR (T790M) | <10 | PC-9 (T790M) | 0.01 - 0.1 | [3] |

| Palbociclib | CDK4/Cyclin D1 | 11 | MCF-7 | 0.08 | [4] |

| Ribociclib | CDK4/Cyclin D1 | 10 | CAMA-1 | 0.11 | [4] |

| Imatinib | Bcr-Abl | 250 - 500 | K562 | 0.25 - 0.5 | [5] |

| Compound 4f | Not Specified | Not Applicable | MCF-7 | 1.629 | [6] |

| Compound 4i | Not Specified | Not Applicable | MCF-7 | 1.841 | [6] |

Pyrimidines in Anticancer Drug Discovery

Beyond kinase inhibition, substituted pyrimidines exhibit a broad spectrum of anticancer activities through various mechanisms, including inhibition of tubulin polymerization, DNA synthesis, and other essential cellular processes. The pyrimidine ring serves as a versatile scaffold for the design of compounds that can selectively target cancer cells while minimizing toxicity to normal cells.

Quantitative Data for Pyrimidine-Based Anticancer Agents

The table below presents the cytotoxic activities of various pyrimidine derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | HT-29 (Colon) | 5.2 | [7] |

| Gemcitabine | PANC-1 (Pancreatic) | 0.015 | [8] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [9] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [9] |

| Compound 3b | A375 (Melanoma) | Data not available | [3] |

Antimicrobial Applications of Substituted Pyrimidines

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Substituted pyrimidines have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.

Antibacterial Pyrimidines

Pyrimidine derivatives can interfere with essential bacterial processes such as DNA synthesis, folate metabolism, and cell wall formation. For example, the well-known antibacterial drug Trimethoprim, a diaminopyrimidine, is a potent inhibitor of dihydrofolate reductase.

Antiviral Pyrimidines

Many antiviral drugs are nucleoside analogs, and pyrimidine bases are key components of these molecules. These analogs can be incorporated into the viral genome, leading to chain termination and inhibition of viral replication.

Quantitative Data for Antimicrobial Pyrimidines

The following table summarizes the antimicrobial activities of selected pyrimidine derivatives.

| Compound | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |

| Trimethoprim | Escherichia coli | 0.5 - 1.0 | [10] | |

| Sulfadiazine | Staphylococcus aureus | 16 - 64 | [10] | |

| Zidovudine (AZT) | HIV-1 | 0.005 - 0.05 | [11] | |

| Clevudine | HBV | 0.1 | [11] | |

| Compound 4ii | C. albicans | 62.5 | [12] | |

| Compound 8iii | C. albicans | 31.25 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of substituted pyrimidines.

General Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol describes a general method for the synthesis of 2,4,6-trisubstituted pyrimidines via a condensation reaction.[13][14]

-

Reaction Setup: To a solution of an appropriate chalcone (1 mmol) in ethanol (20 mL), add guanidine hydrochloride (1.2 mmol) and sodium hydroxide (2 mmol).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyrimidine.

In Vitro Kinase Assay (CDK4/Cyclin D1)

This protocol outlines a radiometric assay to determine the inhibitory activity of compounds against CDK4/Cyclin D1.[15][16]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing CDK4/Cyclin D1 enzyme, a substrate (e.g., Retinoblastoma protein, Rb), and the test compound at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 or IC50 value.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension and add it to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

Experimental and Analytical Workflows

Visualizing experimental and analytical workflows can provide a clear and logical overview of the processes involved in drug discovery.

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical HTS workflow for identifying hit compounds from a large chemical library.

Structure-Activity Relationship (SAR) Analysis Workflow

The diagram below outlines the iterative process of SAR analysis to optimize lead compounds.

Conclusion

Substituted pyrimidines represent a remarkably versatile and enduring scaffold in the landscape of drug discovery. Their proven success as kinase inhibitors, anticancer agents, and antimicrobial drugs highlights their privileged status in medicinal chemistry. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, enabling the optimization of biological activity, selectivity, and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the potential applications of substituted pyrimidines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. It is anticipated that the continued exploration of this remarkable heterocycle will lead to the discovery and development of new and improved therapies for a wide range of human diseases.

References

- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com.cn [promega.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. bpsbioscience.com [bpsbioscience.com]

Technical Guide: Physicochemical Properties of N4-Allyl-6-chloropyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the evaluation of critical physicochemical properties of N4-Allyl-6-chloropyrimidine-4,5-diamine, a substituted pyrimidine derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized methodologies for determining solubility and stability, based on established protocols for analogous pyrimidine compounds. It also presents a generalized workflow for the characterization of such molecules. The included experimental protocols and data table templates are intended to serve as a practical resource for researchers initiating the preclinical development of this and similar chemical entities.

Introduction

Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. This compound (CAS No: 181304-94-9) is a pyrimidine derivative with potential applications in various therapeutic areas.[1] A thorough understanding of its solubility and stability is paramount for the successful development of any potential therapeutic agent, as these properties directly influence bioavailability, formulation, and storage. This guide details the experimental procedures to collect this essential data.

Physicochemical Properties

Identity and Structure

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 181304-94-9 |

| Molecular Formula | C7H9ClN4 |

| Molecular Weight | 184.63 g/mol |

| Chemical Structure | (A structural image would be placed here in a full whitepaper) |

Predicted and General Solubility

Experimental Protocols

Solubility Determination

The following protocols are standard methods for determining the solubility of a solid compound.

The gravimetric method is a reliable technique for measuring solubility in various solvents at different temperatures.

Protocol:

-

Prepare saturated solutions by adding an excess of this compound to a known mass of the selected solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.

-

Equilibrate the solutions at a constant temperature with continuous stirring for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or mol/L).

The shake-flask method is a widely accepted technique for determining aqueous solubility, particularly for regulatory submissions.

Protocol:

-

Add an excess amount of this compound to a flask containing a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

Incubate the flask at a controlled temperature (e.g., 25 °C or 37 °C) with constant agitation for 24 to 72 hours.

-

After incubation, filter the solution to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The resulting concentration is reported as the aqueous solubility.

Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Protocol:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to a range of stress conditions, including:

-

Acidic Conditions: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Conditions: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative Conditions: 3% H₂O₂ at room temperature.

-

Thermal Stress: Elevated temperature (e.g., 60-80 °C) in a stability chamber.

-

Photostability: Exposure to UV and visible light in a photostability chamber.

-

-

At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

The stability is reported as the percentage of the parent compound remaining over time under each stress condition.

Data Presentation

The following tables provide a template for summarizing the collected solubility and stability data.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 |

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., number of degradants) |

| 0.1 N HCl (RT) | 24 | ||

| 0.1 N HCl (60 °C) | 24 | ||

| 0.1 N NaOH (RT) | 24 | ||

| 0.1 N NaOH (60 °C) | 24 | ||

| 3% H₂O₂ (RT) | 24 | ||

| Thermal (80 °C) | 72 | ||

| Photostability (UV/Vis) | 72 |

Visualizations

The following diagrams illustrate generalized workflows relevant to the characterization and development of a novel chemical entity like this compound.

Caption: Early-phase drug discovery workflow for a novel compound.

Caption: Experimental workflow for solubility and stability testing.

References

Methodological & Application

Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Allyl-6-chloropyrimidine-4,5-diamine is a key intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly purine derivatives, which are of significant interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the C6 position of the pyrimidine core. This protocol provides a generalized framework for the palladium-catalyzed Suzuki coupling of this compound with a range of boronic acids.

The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including anticancer, antiviral, and antibacterial agents. The ability to functionalize the 6-position of this compound via Suzuki coupling opens up avenues for the creation of novel compound libraries for screening and lead optimization in drug discovery programs.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with a halide or triflate. The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the chloropyrimidine, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a generalized procedure based on successful Suzuki couplings of similar chloropyrimidine substrates.[1][2][3][4] Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with hotplate)

-

TLC plates for reaction monitoring

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed using microwave irradiation for shorter reaction times.[1][3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS).

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Tabulated Data: Representative Reaction Conditions

The following table summarizes typical conditions used for Suzuki coupling reactions of related chloropyrimidine substrates, which can serve as a starting point for the optimization of reactions with this compound.

| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) / Time | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 80 / 12h | Good to Excellent | [4] |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | Toluene/Ethanol/Water | 100 (Microwave) / 15 min | Good to Excellent | [1] |

| PdCl₂(PPh₃)₂ (1-3) | K₂CO₃ (2M aq.) | 1,4-Dioxane | 60-80 / 2-5h | 80-97 | [2] |

| Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol | 100 (Microwave) / 10-20 min | 74-93 | [3] |

Applications in Drug Development

The Suzuki coupling of this compound is a gateway to a vast chemical space of substituted purine analogues. Purines are ubiquitous in nature and form the core of many essential biomolecules, including nucleic acids and coenzymes.[5][6] Synthetic purine derivatives have found widespread application in medicine as anticancer, antiviral, and anti-inflammatory agents.[7][8]

The subsequent cyclization of the Suzuki coupling products can lead to the formation of 9-substituted purines, which are privileged scaffolds in medicinal chemistry. The allyl group at the N4 position can also be further functionalized or removed, providing additional points for molecular diversification.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

-

Screen different palladium catalysts, ligands, bases, and solvents.

-

Increase the reaction temperature or time.

-

-

Decomposition of Starting Material:

-

Lower the reaction temperature.

-

Use a milder base.

-

-

Formation of Side Products (e.g., Homocoupling of Boronic Acid):

-

Use a slight excess of the chloropyrimidine.

-

Adjust the stoichiometry of the reagents.

-

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-